[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892417-57-1
Cat. No.: VC7301298
Molecular Formula: C27H24ClN3O2S
Molecular Weight: 490.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892417-57-1 |
|---|---|
| Molecular Formula | C27H24ClN3O2S |
| Molecular Weight | 490.02 |
| IUPAC Name | [5-(4-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C27H24ClN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3 |
| Standard InChI Key | CTTNYWPSBBAPJG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl |
Introduction
Key Features:
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Functional Groups:
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A hydroxymethyl (-CH₂OH) group attached to the tricyclic core.
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A chlorophenyl group contributing to its electron-withdrawing characteristics.
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A sulfanyl group (-S-) linked to a dimethylphenyl moiety.
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Molecular Formula:
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The exact molecular formula can be derived from its name and structural features but is not explicitly provided in the sources.
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Potential Applications:
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This compound may exhibit bioactivity due to its heterocyclic nature and functional groups.
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Likely candidates for drug development or as intermediates in the synthesis of more complex molecules.
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Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided sources, similar compounds with tricyclic frameworks are typically synthesized through multi-step reactions involving:
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Cyclization Reactions:
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Formation of the tricyclic core using cyclization agents or catalysts.
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Functional Group Modifications:
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Introduction of hydroxymethyl and sulfanyl groups via nucleophilic substitution or addition reactions.
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Chlorination:
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Incorporation of the chlorophenyl group through electrophilic aromatic substitution or coupling reactions.
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General Synthesis Challenges:
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Achieving regioselectivity during the introduction of substituents.
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Maintaining stability of intermediates during multi-step processes.
Analytical Characterization
The characterization of this compound would involve advanced spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR for structural elucidation.
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Identification of chemical shifts corresponding to aromatic protons and functional groups.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Fourier Transform Infrared Spectroscopy (FTIR):
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Analysis of functional groups like hydroxyl (-OH), sulfanyl (-S), and aromatic rings.
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X-Ray Crystallography:
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For detailed 3D structural analysis and confirmation of stereochemistry.
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Potential Applications in Medicinal Chemistry
Compounds with similar structures often display biological activities such as:
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Antimicrobial Activity:
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The presence of sulfur and chlorine may enhance interactions with microbial enzymes or DNA.
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Anti-inflammatory Properties:
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Heterocyclic compounds are known inhibitors of enzymes like COX or LOX.
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Drug Development:
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The tricyclic scaffold is common in pharmacologically active drugs targeting central nervous system disorders or cancer.
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Research Gaps and Future Directions
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Bioactivity Testing:
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Experimental studies are required to evaluate its pharmacological potential.
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Synthetic Optimization:
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Development of cost-effective and scalable synthetic routes for industrial applications.
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Material Science Applications:
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Investigation into its electronic or optical properties for use in advanced materials.
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This compound represents an intriguing target for further research due to its complex structure and potential applications across various scientific domains.
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